molecular formula C13H10ClN3 B2384295 1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole CAS No. 30516-22-4

1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole

Cat. No.: B2384295
CAS No.: 30516-22-4
M. Wt: 243.69
InChI Key: XNNFKVSXEIKYER-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-1H-benzo[d][1,2,3]triazole is a benzotriazole derivative characterized by a 2-chlorobenzyl group attached to the nitrogen atom of the triazole ring. This compound belongs to a class of heterocyclic molecules with broad applications in medicinal chemistry, organic synthesis, and materials science. Benzotriazoles are valued for their stability, versatility in functionalization, and biological activity, including antimicrobial, antitumor, and enzyme inhibitory properties . The 2-chlorobenzyl substituent enhances lipophilicity and electronic effects, which can influence reactivity and binding interactions in biological systems .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-11-6-2-1-5-10(11)9-17-13-8-4-3-7-12(13)15-16-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNFKVSXEIKYER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324548
Record name 1-[(2-chlorophenyl)methyl]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647900
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

30516-22-4
Record name 1-[(2-chlorophenyl)methyl]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The nature of the benzyl substituent significantly impacts physicochemical and biological properties. Key analogs include:

Compound Substituent Key Properties/Applications References
1-(4-Nitrobenzyl)-1H-benzo[d][1,2,3]triazole 4-Nitrobenzyl Antitumor and antiviral activities; synthesized via Cs₂CO₃-mediated alkylation in DMF .
1-(3-Bromophenyl)-1H-benzo[d][1,2,3]triazole 3-Bromophenyl Intermediate in aryne precursor synthesis; characterized by NMR and GC/MS .
1-(2-Fluorobenzyl)-1H-benzo[d][1,2,3]triazole 2-Fluorobenzyl Demonstrated 84% acetylcholinesterase (AChE) inhibition at 100 µM .
1-(4-Aminophenyl)-5,6-dichloro-benzo[d][1,2,3]triazole 4-Aminophenyl Precursor for dicarboxamide derivatives with antitumor activity .

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance stability and reactivity in synthetic applications .
  • Halogenated benzyl groups (e.g., 2-chloro, 3-bromo) improve antimicrobial and enzyme inhibitory activities due to increased lipophilicity and target binding .
Substituents on the Benzo-triazole Core

Modifications to the benzo-triazole ring alter electronic properties and bioactivity:

Compound Substituents on Triazole Key Findings References
5,6-Dichloro-1-(4-nitrobenzyl)-1H-benzo[d][1,2,3]triazole 5,6-Dichloro Enhanced antitumor activity compared to non-halogenated analogs .
5,6-Dimethyl-1-(4-nitrobenzyl)-1H-benzo[d][1,3,2]triazole 5,6-Dimethyl Improved solubility; used in photostabilizers and corrosion inhibitors .
PBnDT-6CNTAZ (Cyanide-substituted) 6-Cyano Higher open-circuit voltage in solar cells due to electron-withdrawing effects .

Key Observations :

  • Halogenation (e.g., Cl, Br) increases molecular weight and polar surface area, enhancing binding to hydrophobic enzyme pockets .
  • Methyl groups improve thermal stability and solubility, making derivatives suitable for industrial applications .
Hybrid Structures and Conjugates
Compound Hybrid Structure Biological Activity References
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline Quinoline-triazole Potential antimalarial agent; synthesized via click chemistry .
1-(2-Fluorobenzyl)-1,2,3-triazole-benzimidazole Benzimidazole-triazole 84% AChE inhibition at 100 µM; binds to enzyme’s cationic site .
3-[(1H-Benzo[d][1,2,3]triazol-1-yl)oxy]propyl cholesteryl carboxylate Cholesteryl conjugate Studied for lipid nanoparticle delivery; characterized by NMR and XRD .

Key Observations :

  • Quinoline hybrids exhibit dual mechanisms of action (e.g., antimalarial + antimicrobial) .
  • Benzimidazole conjugates show enhanced AChE inhibition due to dual binding motifs .

Biological Activity

1-(2-Chlorobenzyl)-1H-benzo[d][1,2,3]triazole is a derivative of the 1,2,3-triazole family, which has garnered attention due to its diverse biological activities. Triazoles are five-membered nitrogen-containing heterocycles known for their pharmacological potential. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

  • Chemical Formula : C9_{9}H7_{7}ClN3_{3}
  • Molecular Weight : 196.62 g/mol
  • CAS Number : 95-14-7

Pharmacological Activities

The biological activities of this compound can be categorized as follows:

Antimicrobial Activity

Triazoles have shown significant antimicrobial properties. Studies indicate that derivatives like this compound exhibit activity against various bacterial strains. For instance:

  • In vitro studies demonstrated inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Anticancer Properties

Research on triazole derivatives has revealed their potential in cancer therapy:

  • A study reported that compounds containing the triazole ring showed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound displayed IC50 values in the low micromolar range (around 5–15 µM) .

Cholinesterase Inhibition

Triazoles have been recognized for their ability to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases:

  • The compound was tested for its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing promising results with IC50 values indicating moderate inhibition compared to standard drugs like donepezil .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Copper-Catalyzed Click Reaction : A common method involves the reaction of azides with alkynes in the presence of a copper catalyst under mild conditions .
  • Thionyl Chloride Method : Another approach utilizes thionyl chloride to facilitate the formation of triazole derivatives from corresponding benzoic acid derivatives .

Case Studies

Several case studies highlight the biological significance of triazole derivatives:

Case Study 1: Anticancer Activity

A recent study synthesized a series of triazole derivatives and evaluated their anticancer activity. Among them, this compound was identified as a potent inhibitor of cell proliferation in MCF-7 cells with an IC50 value of 8 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study 2: Antimicrobial Efficacy

In another investigation, a library of triazole compounds was screened against multi-drug resistant strains. The results indicated that this compound exhibited significant antibacterial activity with an MIC of 64 µg/mL against resistant E. coli strains .

Q & A

Q. Structural Characterization

  • FT-IR : Confirm C-Cl (750 cm⁻¹) and triazole ring (1600 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and benzylic CH₂ (δ ~5.2 ppm) .
  • X-ray Crystallography : Resolve bond lengths (e.g., C-Cl: 1.73 Å) and intermolecular interactions (e.g., π-π stacking at 3.58 Å) .

What methodologies assess the antimicrobial efficacy of benzotriazole derivatives?

Q. Biological Evaluation

  • Agar Diffusion : Measure zone of inhibition against Staphylococcus aureus (25 µg/mL, 24 hr).
  • MIC Determination : Use broth microdilution (e.g., 6.25–50 µg/mL).
  • Reference Standards : Compare activity to streptomycin (MIC ~2 µg/mL) .

How do DFT calculations aid in understanding electronic properties of benzotriazole derivatives?

Computational Chemistry
DFT at the B3LYP/6-311G+(d,p) level calculates:

  • HOMO-LUMO Gaps : Predict reactivity (e.g., gap <4 eV for bioactive compounds).
  • Electrostatic Potentials : Identify nucleophilic/electrophilic sites for SAR studies .

How does substituent variation at the benzyl position affect biological activity?

Q. SAR Studies

  • Electron-Withdrawing Groups (e.g., -NO₂) : Enhance antimicrobial activity (MIC ↓ by 50% vs. -CH₃) via increased electrophilicity.
  • Halogen Substituents (e.g., -Cl) : Improve metabolic stability and target binding .

What strategies improve solubility of benzotriazole derivatives for in vitro assays?

Q. Solubility Optimization

  • Co-solvents : Use DMSO:water (1:9) for stock solutions.
  • Prodrug Design : Introduce phosphate esters (hydrolyzable in vivo).
  • Crystal Engineering : Modify crystal packing via co-crystallization with succinic acid .

What experimental approaches elucidate reaction mechanisms in benzotriazole synthesis?

Q. Mechanistic Studies

  • Kinetic Isotope Effects : Compare rates with deuterated reagents.
  • Trapping Intermediates : Use ESI-MS to detect carbocation intermediates.
  • DFT Transition State Analysis : Identify rate-determining steps (e.g., SN2 vs. SN1 pathways) .

How are in vitro toxicity profiles of benzotriazole derivatives evaluated?

Q. Toxicity Screening

  • MTT Assay : Test cytotoxicity on HEK-293 cells (IC₅₀ >100 µM for safe compounds).
  • hERG Binding : Predict cardiotoxicity using patch-clamp assays.
  • Ames Test : Assess mutagenicity with Salmonella typhimurium TA98 .

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